(E)-3-(3,4-dimethoxyphenyl)-1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)prop-2-en-1-one
Description
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Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FNO5S/c1-28-19-9-7-16(15-20(19)29-2)8-10-22(25)24-12-11-21(30(26,27)14-13-24)17-5-3-4-6-18(17)23/h3-10,15,21H,11-14H2,1-2H3/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDXRPMYBXXWOG-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(3,4-dimethoxyphenyl)-1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)prop-2-en-1-one , identified by the CAS number 2035007-14-6 , has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, pharmacological properties, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 433.5 g/mol . Its structure features a conjugated system that may contribute to its biological activity. The compound's synthesis involves a multi-step process that integrates various chemical reactions, including condensation and cyclization.
Chemical Structure
| Property | Value |
|---|---|
| CAS Number | 2035007-14-6 |
| Molecular Formula | C22H24FNO5S |
| Molecular Weight | 433.5 g/mol |
Antiviral Activity
Research has indicated that compounds similar to This compound exhibit antiviral properties. A study focused on a related compound showed promising results as an inhibitor for Dengue Virus Type 2 (DEN2) NS2B/NS3 serine protease, suggesting potential therapeutic applications in treating viral infections .
Anticancer Potential
Preliminary investigations into the anticancer properties of this compound have revealed that it may induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation. Further studies are required to elucidate the specific targets and pathways involved.
Inhibition Studies
In silico docking studies have demonstrated that the compound can form hydrogen bonds with critical residues in target proteins, enhancing its potential as a lead compound in drug development. For instance, it was shown to interact effectively with active sites in proteases related to viral replication .
Case Study 1: Synthesis and Characterization
A recent study synthesized a structurally similar compound through a one-pot reaction involving 3′,4′-methoxyacetophenone and 2-fluorobenzaldehyde. The synthesized product was characterized using various spectroscopic techniques (UV, FT-IR, NMR) confirming its structure and purity. The yield was recorded at 57% with a melting point of 138–139 °C .
Case Study 2: Molecular Docking Analysis
Molecular docking studies indicated that the compound could form significant interactions with key amino acid residues in the target enzyme's active site. The binding affinity was assessed through various computational methods, providing insights into its potential efficacy as an antiviral agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
